1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by the presence of a bifuran moiety and a trifluoromethyl phenyl group. The compound’s unique structure, which includes both aromatic and heterocyclic components, makes it an interesting subject for research in various scientific fields.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)12-4-1-2-5-13(12)22-16(23)21-10-11-7-8-15(25-11)14-6-3-9-24-14/h1-9H,10H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFACIMRIMQYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a coupling reaction of two furan rings. This can be achieved using palladium-catalyzed cross-coupling reactions.
Introduction of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be introduced via a Friedel-Crafts acylation reaction, where trifluoromethyl benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Urea Formation: The final step involves the reaction of the bifuran and trifluoromethyl phenyl intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group in the trifluoromethyl phenyl ring can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the trifluoromethyl phenyl ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, disrupting its function, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of key enzymes and pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-fluorophenyl)urea
- 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea
- 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-bromophenyl)urea
Uniqueness
1-([2,2’-Bifuran]-5-ylm
Biological Activity
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. The compound combines a bifuran moiety with a trifluoromethyl phenyl group, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₃F₃N₂O₃
- Molecular Weight : 350.29 g/mol
- CAS Number : 2034253-18-2
The presence of both aromatic and heterocyclic components in this compound suggests it could exhibit unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The bifuran moiety can intercalate with DNA, potentially disrupting its function and leading to antiproliferative effects.
- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This may facilitate the inhibition of key enzymes involved in cell growth and proliferation.
Biological Activity Studies
Recent studies have highlighted the potential biological activities of this compound, particularly in cancer research.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested :
- Breast Cancer (MCF-7)
- Colon Cancer (HCT-15)
- Renal Cancer (UO-31)
The compound showed IC₅₀ values comparable to established chemotherapeutics, indicating promising anticancer properties.
Case Studies and Research Findings
A series of research findings have been documented regarding the biological activity of related compounds that share structural similarities with this compound:
- VEGFR Inhibition : Compounds structurally related to this urea derivative have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a critical role in tumor angiogenesis. For example, certain derivatives exhibited IC₅₀ values as low as 0.20 µM against VEGFR-2 .
- Apoptosis Induction : Studies indicated that related compounds can induce apoptosis in cancer cells through mechanisms involving the downregulation of anti-apoptotic proteins like Mcl-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
